molecular formula C19H27N5S B15113243 4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine

4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine

Cat. No.: B15113243
M. Wt: 357.5 g/mol
InChI Key: KGWBVOQKMPGJDE-UHFFFAOYSA-N
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Description

4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a cyclopenta[d][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine typically involves multiple steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the piperazine moiety.

    Attachment of the cyclopenta[d][1,3]thiazole: This step often involves the use of cyclopentadiene and sulfur sources in the presence of catalysts to form the thiazole ring, followed by its attachment to the piperazine ring through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or piperazine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-6-[4-(methylpiperazin-1-yl)]pyrimidine: Similar structure but lacks the cyclopenta[d][1,3]thiazole moiety.

    6-[4-(cyclopenta[d][1,3]thiazol-2-yl)piperazin-1-yl]pyrimidine: Similar structure but lacks the tert-butyl group.

Uniqueness

4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine is unique due to the combination of its tert-butyl group, piperazine ring, and cyclopenta[d][1,3]thiazole moiety. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H27N5S

Molecular Weight

357.5 g/mol

IUPAC Name

2-[[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

InChI

InChI=1S/C19H27N5S/c1-19(2,3)16-11-17(21-13-20-16)24-9-7-23(8-10-24)12-18-22-14-5-4-6-15(14)25-18/h11,13H,4-10,12H2,1-3H3

InChI Key

KGWBVOQKMPGJDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)CC3=NC4=C(S3)CCC4

Origin of Product

United States

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